trans-2-Dodecenol
Overview
Description
trans-2-Dodecenol: is an organic compound with the molecular formula C12H24O . It is a colorless, oily liquid with a faint, fatty odor. This compound is part of the family of unsaturated alcohols and is characterized by the presence of a double bond between the second and third carbon atoms in the chain, in the trans configuration .
Mechanism of Action
Target of Action
Trans-2-Dodecen-1-ol, also known as trans-2-Dodecenol, is a biochemical reagent . It is primarily used as an intermediate in the synthesis of (4E, 8E)-Sphingadienine-C18-1-phosphate , which is an analogue of (4E, 14Z)-Sphingadienine-C18 . These compounds are sphingoid bases of sea cucumber cerebroside .
Mode of Action
As an intermediate in the synthesis of sphingadienine analogues, it likely interacts with the enzymes and substrates involved in this biochemical pathway .
Biochemical Pathways
Trans-2-Dodecen-1-ol is involved in the synthesis of sphingadienine analogues . Sphingadienine is a type of sphingoid base, a fundamental building block of sphingolipids. Sphingolipids are essential components of cell membranes and have various biological functions, including signal transmission and cell recognition .
Result of Action
The sphingadienine analogues synthesized from trans-2-Dodecen-1-ol may have cytotoxic activity against human colon cancer cells . This suggests that trans-2-Dodecen-1-ol could potentially be used in the development of new anticancer drugs .
Biochemical Analysis
Biochemical Properties
Trans-2-Dodecen-1-ol plays a significant role in biochemical reactions. It is an intermediate in the synthesis of (4E, 8E)-Sphingadienine-C18-1-phosphate, an analogue of a sphingoid base of sea cucumber cerebroside
Cellular Effects
It is known to have cytotoxic activity against human colon cancer cells
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions:
From alpha-Bromolaunc Acid: The synthesis of trans-2-Dodecenol can be achieved starting from alpha-Bromolaunc acid, which is converted to dodecenoic acid and its ethyl ester, followed by reduction to the alcohol.
Industrial Production Methods: Industrially, this compound can be synthesized through the hydrogenation of dodecenoic acid esters under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Dodecenol can undergo oxidation reactions to form corresponding aldehydes and acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Formation of dodecenoic acid.
Reduction: Formation of dodecanol.
Substitution: Formation of dodecenyl chloride.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules like sphingadienine analogues .
Biology and Medicine:
Industry:
Comparison with Similar Compounds
- (E)-2-Dodecenol
- Z-2-Dodecenol
- trans-Dodec-2-enol
- 2-Dodecen-1-ol, (2E)-
- pentyl 2-Methyl butyrate
Uniqueness:
Properties
IUPAC Name |
(E)-dodec-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-11,13H,2-9,12H2,1H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRYPOCSLBIUHY-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017500 | |
Record name | trans-2-Dodecen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69064-37-5 | |
Record name | trans-2-Dodecen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69064-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-2-Dodecen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Dodecen-1-ol, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.317 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is trans-2-Dodecen-1-ol and where is it found?
A1: Trans-2-Dodecen-1-ol, also known as trans-2-Dodecenol, is an unsaturated fatty alcohol. It is a natural compound found in various sources, including plant essential oils and certain mushrooms. For example, it has been identified in the sclerotia extracts of the King Tuber mushroom (Pleurotus tuber-regium). []
Q2: What are the potential applications of trans-2-Dodecen-1-ol?
A2: While research on trans-2-Dodecen-1-ol is ongoing, some studies suggest potential applications based on its presence in organisms with known bioactivity:
- Attractant for Beneficial Insects: Research indicates that trans-2-Dodecen-1-ol could act as an attractant for Cyrtorhinus lividipennis, a predator of rice planthoppers, potentially aiding in pest control in rice cultivation. [, ]
- Medicinal Properties: The King Tuber mushroom, which contains trans-2-Dodecen-1-ol, is traditionally used to treat various health conditions. While further research is needed to confirm specific links, this suggests potential medicinal properties of the compound. []
Q3: How is trans-2-Dodecen-1-ol metabolized by microorganisms?
A3: Studies using Penicillium chrysogenum show that this fungus can metabolize trans-2-Dodecenal, an aldehyde related to trans-2-Dodecen-1-ol. The metabolic process involves the conversion of trans-2-Dodecenal to this compound and further to trans-3-Dodecenoic acid. [] This suggests potential metabolic pathways for trans-2-Dodecen-1-ol in microorganisms.
Q4: Are there analytical methods to detect and quantify trans-2-Dodecen-1-ol?
A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for identifying and quantifying trans-2-Dodecen-1-ol in various matrices. [, ] This method allows for accurate detection and quantification even in complex mixtures.
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